Irloxacin, with the IUPAC name 6-fluoro-7-(pyrrol-1-yl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a synthetically derived fluoroquinolone. [, ] It is classified as a second-generation quinolone antibacterial agent. [, ] While initially investigated for its potential as a broad-spectrum antibiotic, [, , , , , , ] its application in scientific research extends beyond clinical use.
Irloxacin is a synthetic antibacterial compound belonging to the fluoroquinolone class of antibiotics. It is primarily used for treating bacterial infections, particularly those caused by Gram-negative bacteria. Irloxacin exhibits broad-spectrum activity and is effective against various pathogens, making it a valuable option in clinical settings.
Irloxacin is classified as a fluoroquinolone antibiotic, which are derivatives of nalidixic acid. The compound is synthesized through chemical processes that modify the quinolone structure, enhancing its antibacterial properties. Fluoroquinolones, including Irloxacin, are known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
The synthesis of Irloxacin typically involves several key steps:
Recent advancements in synthetic methodologies have introduced more efficient routes for producing Irloxacin with higher yields and fewer by-products. For example, metal-free oxidative reactions have been explored to synthesize related quinolone derivatives, showcasing innovative approaches in fluoroquinolone synthesis .
Irloxacin has a complex molecular structure characterized by a fluorinated quinolone core. The chemical formula for Irloxacin is C_17H_18F_3N_3O_3, with the following structural features:
The molecular weight of Irloxacin is approximately 363.34 g/mol, and it has specific stereochemistry that influences its interaction with bacterial enzymes.
Irloxacin undergoes various chemical reactions that are crucial for its antibacterial activity:
These interactions lead to the accumulation of double-strand breaks in bacterial DNA, ultimately resulting in cell death.
The mechanism of action of Irloxacin involves several steps:
Studies have shown that fluoroquinolones like Irloxacin exhibit concentration-dependent killing effects against susceptible bacteria .
Irloxacin possesses distinct physical and chemical properties:
Relevant data indicates that the partition coefficient (Log P) values suggest moderate lipophilicity, influencing its absorption characteristics .
Irloxacin is primarily used in clinical settings for treating various infections caused by susceptible bacteria:
Additionally, research continues into novel applications of Irloxacin in combination therapies or as part of nanoparticle delivery systems to enhance its therapeutic efficacy .
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2